Stereochemical Rectification via X-Ray Crystallography
Euphorbia factor L7b exhibits a corrected stereochemical configuration at C-5 compared to its initial structural assignment. X-ray diffraction analysis definitively rectified the C-5 configuration from S* to R* [1]. This level of structural resolution has not been reported for all in-class diterpenes and directly influences the compound's three-dimensional conformation and subsequent interactions with biological targets, such as P-glycoprotein (P-gp) [2].
| Evidence Dimension | Stereochemical Configuration at C-5 |
|---|---|
| Target Compound Data | R* |
| Comparator Or Baseline | Initially reported as S*; Euphorbia factor L7a possesses a distinct jokinol skeleton with different stereochemistry. |
| Quantified Difference | Qualitative structural rectification |
| Conditions | X-ray diffraction analysis of single crystals |
Why This Matters
Accurate stereochemical assignment is critical for structure-activity relationship (SAR) studies and computational modeling, ensuring that biological activity is correctly attributed to the specific three-dimensional conformation of L7b rather than its diastereomers.
- [1] Jiao, W., Dong, W., Li, Z., Deng, M., & Lu, R. (2009). Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures. Bioorganic & Medicinal Chemistry, 17(13), 4786-4792. View Source
- [2] Jiao, W., Wan, Z., Chen, S., Lu, R., Chen, X., Fang, D., ... & Shao, H. (2015). Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives. Journal of Medicinal Chemistry, 58(9), 3720-3738. View Source
